n-Isobutyl-1-methyl-1h-pyrazol-3-amine
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Overview
Description
n-Isobutyl-1-methyl-1H-pyrazol-3-amine: is an organic compound characterized by its white to light yellow crystalline appearance. It is stable under standard temperature and pressure conditions and is soluble in organic solvents such as ethanol and dimethylformamide . This compound is part of the pyrazole family, which is known for its wide range of applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including n-Isobutyl-1-methyl-1H-pyrazol-3-amine, can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with carbonyl compounds . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane has been reported as an effective method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-Isobutyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like aryl halides.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, dimethyl sulfoxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Aryl halides, copper powder, and bases like potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
n-Isobutyl-1-methyl-1H-pyrazol-3-amine is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of n-Isobutyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
n-Isobutyl-1-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as 1-methyl-1H-pyrazol-3-amine . While both compounds share a similar core structure, the presence of the isobutyl group in this compound imparts unique properties and reactivity. Other similar compounds include 1,3-diaza-2,4-cyclopentadienes, which exhibit different reactivity patterns due to their distinct structural features .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C8H16ClN3 |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(2)6-9-8-4-5-11(3)10-8;/h4-5,7H,6H2,1-3H3,(H,9,10);1H |
InChI Key |
ZVRFRKMTPAENQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
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